molecular formula C5H5N3O B564559 吡嗪酰胺-15N,d3 CAS No. 1246817-81-1

吡嗪酰胺-15N,d3

货号 B564559
CAS 编号: 1246817-81-1
分子量: 127.126
InChI 键: IPEHBUMCGVEMRF-GTNCALAVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazinamide-15N,d3 is a stable isotope labelled compound . It has a molecular formula of C5H2D3N215NO and a molecular weight of 127.12 . It is categorized under antibacterial, research tools, pharmaceutical, and stable isotope labelled compounds .


Synthesis Analysis

The synthesis of pyrazinamide analogues, which could be similar to the synthesis of Pyrazinamide-15N,d3, has been reported in the literature . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . Another method involved using pyrazinamide as the starting material for haloakylation, and then halo-alkylpyrazinamides were reacted with appropriate heterocyclic rings .


Molecular Structure Analysis

The molecular structure of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, has been studied using modern gas electron diffraction method . The accuracy and precision of molecular parameters have been investigated, and the average experimental precision was determined to be 0.004 Å for bond lengths and 0.2 degrees for angles .


Chemical Reactions Analysis

The equilibrium solubility of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, in aqueous-cosolvent mixtures of 1,4-dioxane or ethanol has been determined at 298.15 K . Solubilities were adequately correlated with the modified Nearly Ideal Binary Solvent/Redlich–Kister model .


Physical And Chemical Properties Analysis

Pyrazinamide-15N,d3 is a neat product . The solubility of pyrazinamide, the parent compound of Pyrazinamide-15N,d3, in mixed solvents has been studied . Pyrazinamide is preferentially solvated by water in water-rich mixtures and cosolvent-rich mixtures, but preferentially solvated by cosolvent in mixtures with intermediate compositions .

科学研究应用

  1. 吡嗪酰胺在结核治疗中的作用:吡嗪酰胺是结核治疗的基石抗菌药物,对于缩短 3 个月的药物治疗并降低疾病复发率至关重要 (Lamont、Dillon 和 Baughn,2020 年)

  2. 耐药性问题:使用吡嗪酰胺的一个重大挑战是耐药性的出现,这主要是由于结核分枝杆菌 pncA 基因的突变。这种耐药性是一个问题,尤其是在多重耐药结核菌株中 (Miotto 等人,2014 年)

  3. 作用机制:据信吡嗪酰胺会破坏结核分枝杆菌中的膜转运和能量代谢。其活性与低膜电位相关,并被酸性 pH 值增强,这表明结核药物中存在独特的作用模式 (Zhang 等人,2003 年)

  4. 吡嗪酰胺的潜在新靶点:最近的研究表明,除了 pncA 之外,天冬氨酸脱羧酶 (PanD) 基因可能是结核分枝杆菌中吡嗪酰胺的新靶点,为新的治疗方法提供见解 (Shi 等人,2014 年)

  5. 诊断挑战:由于导致吡嗪酰胺耐药性的遗传变异多样以及表型检测中的技术挑战,为耐药性检测开发可靠的分子诊断检测仍然困难 (Miotto 等人,2014 年)

安全和危害

Pyrazinamide, the parent compound of Pyrazinamide-15N,d3, should be handled with caution . Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . In case of contact, appropriate first aid measures should be taken .

属性

IUPAC Name

3,5,6-trideuteriopyrazine-2-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHBUMCGVEMRF-GTNCALAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676121
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazinamide-15N,d3

CAS RN

1246817-81-1
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
MT Mazanhanga - 2019 - open.uct.ac.za
Tuberculosis (TB) currently kills more people than any other infectious disease worldwide, the highest burden being in Africa and Asia (1). Therapy recommended for drug sensitive TB …
Number of citations: 0 open.uct.ac.za
A Reckers, A Wen, D Aguilar, P Bacchetti… - JoVE (Journal of …, 2020 - jove.com
Drug resistant-tuberculosis (DR-TB) is a growing public health threat, and assessment of therapeutic drug levels may have important clinical benefits. Plasma drug levels are the current …
Number of citations: 3 www.jove.com
P Zuma, A Joubert, M van der Merwe, J Norman… - … of Chromatography B, 2022 - Elsevier
Breast milk is the preferred method of infant nutrition. Breastfeeding infants born to mothers treated for TB may be at risk of drug toxicity through breast milk exposure, or potentially be …
Number of citations: 6 www.sciencedirect.com
P PZA - 2016 - researchgate.net
MATERIALS AND METHODS Mycobacterial strains. M. tuberculosis H37Rv was used as a frozen stock prepared from a log-phase culture in Middlebrook 7H9 broth after mouse …
Number of citations: 3 www.researchgate.net
JB Prahl, M Lundqvist, JMC Bahl, IS Johansen… - Apmis, 2016 - Wiley Online Library
A remediable cause of poor treatment response in drug‐susceptible tuberculosis ( TB ) patients may be low plasma levels of one or more of the first‐line anti‐ TB drugs. The aim of this …
Number of citations: 24 onlinelibrary.wiley.com
R Gerona, A Wen, D Aguilar, J Shum… - … of chromatography. B …, 2019 - ncbi.nlm.nih.gov
1. Background Although global tuberculosis (TB) incidence is falling at approximately 2% per year, multidrug (MDR-) and extensively drug-resistant (XDR-) TB is an increasing public …
Number of citations: 10 www.ncbi.nlm.nih.gov
HM Lewis - 2021 - openresearch.surrey.ac.uk
" This thesis explores further development of a liquid sampling technique called direct analyte probed-nanoextraction (DAPNe) to analyse animal tissues and cells. DAPNe uses a …
Number of citations: 3 openresearch.surrey.ac.uk
S Rehm - 2020 - edoc.unibas.ch
This thesis was focused on the development and application of new methods using LC-MS/MS for the quantification of antibiotics, with a special focus on beta-lactams. Different …
Number of citations: 0 edoc.unibas.ch
S Johannessen - 2023 - ntnuopen.ntnu.no
Tuberkulose er en infeksjonssykdom som krever omfattende behandling med flere typer antibiotika over lengre tid (minst seks måneder). Det er risiko for terapisvikt og toksiske effekter, …
Number of citations: 0 ntnuopen.ntnu.no

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。